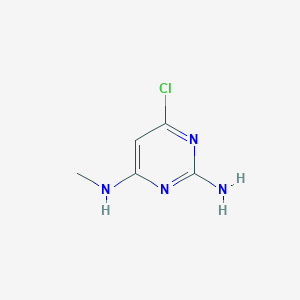
6-Chloro-n4-methylpyrimidine-2,4-diamine
Cat. No. B1594950
M. Wt: 158.59 g/mol
InChI Key: CXWJDRREGHIEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05772990
Procedure details


10 g of 2-amino-4,6-dichloropyrimidine are suspended in 100 ml of ethanol. 11.80 g of methylamine are added as a 40% solution in water. The reaction mixture is refluxed for 3 hours. After it has returned to room temperature, 4 g of potassium hydroxide in solution in 40 ml of ethanol are added. After being stirred for half an hour the reaction mixture is filtered on paper. It is evaporated to dryness. The precipitate obtained is taken up in 25 ml of water, filtered off on sintered glass, rinsed with 25 ml of water and then dried in vacuum and over phosphorus pentoxide. 8.50 g of 2-amino-4-methylamino-6-chloropyrimidine are obtained.


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two






Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH3:10][NH2:11].[OH-].[K+]>C(O)C.O>[NH2:1][C:2]1[N:3]=[C:4]([NH:11][CH3:10])[CH:5]=[C:6]([Cl:8])[N:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=N1)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
11.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After being stirred for half an hour the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is refluxed for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
has returned to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered on paper
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It is evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off on sintered glass
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with 25 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried in vacuum and over phosphorus pentoxide
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=CC(=N1)NC)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.5 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
